molecular formula C11H15ClZn B14881335 5-(Phenyl)pentylZinc chloride

5-(Phenyl)pentylZinc chloride

Cat. No.: B14881335
M. Wt: 248.1 g/mol
InChI Key: CPDXFBJZWGLTHI-UHFFFAOYSA-M
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Description

5-(Phenyl)pentylZinc chloride is an organozinc compound with the molecular formula C11H15ClZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenyl)pentylZinc chloride typically involves the reaction of 5-bromo-1-phenylpentane with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the oxidation of the zinc reagent. The general reaction scheme is as follows:

C6H5(CH2)5Br+ZnC6H5(CH2)5ZnBr\text{C}_6\text{H}_5\text{(CH}_2\text{)}_5\text{Br} + \text{Zn} \rightarrow \text{C}_6\text{H}_5\text{(CH}_2\text{)}_5\text{ZnBr} C6​H5​(CH2​)5​Br+Zn→C6​H5​(CH2​)5​ZnBr

This intermediate is then treated with hydrochloric acid to yield this compound:

C6H5(CH2)5ZnBr+HClC6H5(CH2)5ZnCl+HBr\text{C}_6\text{H}_5\text{(CH}_2\text{)}_5\text{ZnBr} + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{(CH}_2\text{)}_5\text{ZnCl} + \text{HBr} C6​H5​(CH2​)5​ZnBr+HCl→C6​H5​(CH2​)5​ZnCl+HBr

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-(Phenyl)pentylZinc chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Oxidation: It can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can reduce certain functional groups in the presence of appropriate catalysts.

Common Reagents and Conditions

    Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with this compound.

    Oxidizing Agents: Hydrogen peroxide (H2O2) and other peroxides can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and other hydrides can be used for reduction reactions.

Major Products Formed

Scientific Research Applications

5-(Phenyl)pentylZinc chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Phenyl)pentylZinc chloride involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile used .

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium bromide (Grignard reagent): Similar in reactivity but involves magnesium instead of zinc.

    Phenylboronic acid: Used in Suzuki-Miyaura coupling reactions.

    Phenyl lithium: Another organometallic reagent with similar applications.

Uniqueness

5-(Phenyl)pentylZinc chloride is unique due to its specific reactivity profile and the ability to form stable organozinc intermediates. This makes it particularly useful in reactions where other organometallic reagents might be too reactive or unstable .

Properties

Molecular Formula

C11H15ClZn

Molecular Weight

248.1 g/mol

IUPAC Name

chlorozinc(1+);pentylbenzene

InChI

InChI=1S/C11H15.ClH.Zn/c1-2-3-5-8-11-9-6-4-7-10-11;;/h4,6-7,9-10H,1-3,5,8H2;1H;/q-1;;+2/p-1

InChI Key

CPDXFBJZWGLTHI-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CCCCC1=CC=CC=C1.Cl[Zn+]

Origin of Product

United States

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